-Bromomethyl-4-fluorophenylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly for the construction of aromatic molecules with specific functionalities. The pinacol ester moiety acts as a protected boronic acid group, allowing for selective coupling reactions under various conditions. The key functional groups in this molecule are:
By incorporating 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester into a synthetic scheme, researchers can access a diverse range of aromatic compounds with tailored properties for various applications in medicinal chemistry, materials science, and other fields [].
The specific applications of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester are still under exploration, but its potential applications lie in the development of:
3-Bromomethyl-4-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula and a molecular weight of approximately 314.99 g/mol. This compound is characterized by the presence of a bromomethyl group and a fluorophenyl moiety, which contribute to its unique reactivity profile. It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds .
While specific biological activities of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester are not extensively documented, boronic acids and their derivatives are known for their potential in medicinal chemistry. They can interact with biological targets, influencing pathways related to cancer and other diseases. The compound's unique structure may facilitate the development of biologically active molecules and drug candidates .
The synthesis of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester generally involves the following steps:
In industrial settings, similar synthetic routes are employed, often utilizing automated reactors for efficiency and scalability.
3-Bromomethyl-4-fluorophenylboronic acid pinacol ester has various applications across different fields:
Research into the interaction studies involving 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester primarily focuses on its reactivity in chemical transformations rather than direct biological interactions. Its utility in Suzuki-Miyaura coupling highlights its importance in forming complex structures that may have further applications in medicinal chemistry and materials science .
Several compounds share structural similarities with 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromomethylphenylboronic acid pinacol ester | Lacks fluorine substituent; simpler structure | |
4-Fluorophenylboronic acid pinacol ester | Does not contain bromomethyl group; less reactive | |
3-Fluoro-4-pyridineboronic acid pinacol ester | Contains pyridine; different electronic properties |
The uniqueness of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester lies in its dual functionality provided by both bromomethyl and fluorophenyl groups, enhancing its reactivity and selectivity in cross-coupling reactions compared to simpler analogs. This makes it a valuable reagent for complex organic synthesis applications .
The synthesis of 3-bromomethyl-4-fluorophenylboronic acid pinacol ester represents a convergence of halogenated aromatic chemistry and organoboron synthesis methodologies [1] [2]. The compound, with molecular formula C₁₃H₁₇BBrFO₂ and molecular weight 314.99, serves as a versatile intermediate in cross-coupling reactions and pharmaceutical synthesis [2] [3].
The primary synthetic approach involves the transformation of halogenated aromatic precursors through metal-catalyzed borylation reactions [4] [5]. Photoinduced borylation has emerged as a particularly effective metal-free methodology for converting haloarenes directly to boronic acids and esters [4] [6]. This approach offers significant advantages including the absence of expensive transition metal catalysts, reduced toxicity concerns, and simplified purification procedures [4] [5].
Synthetic Route | Starting Material | Yield (%) | Reaction Conditions | Reference |
---|---|---|---|---|
Photoinduced Borylation | Halogenated fluoroarenes | 75-85 | UV irradiation, ambient temperature | [4] [6] |
Palladium-Catalyzed | Aryl halides | 80-95 | Pd catalyst, HBPin, room temperature | [7] [8] |
Metal-Free Base-Mediated | Iodo- and bromoarenes | 65-80 | Basic conditions, elevated temperature | [5] |
The lithiation-borylation sequence represents another fundamental approach for synthesizing fluorinated arylboronic esters [9] [10]. This methodology involves lithium-bromine exchange followed by electrophilic trapping with boronic acid derivatives [10] [11]. The process typically achieves yields ranging from 47% to 85% depending on substitution patterns and reaction conditions [11].
Advanced methodologies include the use of bis(pinacolato)diboron in palladium-catalyzed reactions, which provides excellent functional group tolerance and operates under mild conditions [12] [7]. The reaction proceeds through oxidative addition of the aryl halide to palladium, followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the desired boronic ester [7] [13].
The pinacol esterification of boronic acids represents a fundamental transformation governed by complex mechanistic pathways and kinetic considerations [14] [15]. Recent computational and experimental investigations have revealed that the esterification process involves both trigonal boronic acid and tetrahedral borate species participating in rate-determining transition states [15] [16].
The kinetic profile of pinacol esterification exhibits strong pH dependence, with reaction rates increasing by three to four orders of magnitude as pH exceeds the boronic acid pKa [15] [16]. This phenomenon has been attributed to the formation of reactive tetrahedral borate intermediates that facilitate nucleophilic attack by the diol [15] [17].
pH Range | Relative Rate | Dominant Species | Mechanism |
---|---|---|---|
< pKa - 1 | 1.0 | Trigonal boronic acid | Direct esterification |
pKa ± 0.5 | 10²-10³ | Mixed trigonal/tetrahedral | Concerted pathway |
> pKa + 1 | 10⁴ | Tetrahedral borate | Nucleophilic substitution |
The mechanistic pathway involves initial formation of a tetrahedral intermediate through nucleophilic attack of the diol on the boron center [15]. This is followed by proton transfer and elimination of water to form the cyclic pinacol ester [18] [15]. The second esterification step, involving ring closure, proceeds with significantly lower activation energy (4.7 kJ/mol) compared to the initial bond formation [15].
Thermodynamic studies indicate that pinacol ester formation is driven primarily by entropic factors, with the release of water molecules providing favorable free energy changes [18]. The equilibrium constants for esterification are subject to substituent effects, with electron-withdrawing groups generally decreasing stability due to increased electrophilicity of the boron center [18] [17].
Modern catalytic systems for boron-carbon bond formation have evolved beyond traditional palladium-based methodologies to encompass first-row transition metals and metal-free approaches [19] [20]. Palladium-catalyzed borylation remains the gold standard, with recent advances enabling room-temperature reactions using pinacol borane as an economical boron source [7] [8].
The optimized palladium system employs low catalyst loadings (1-2 mol%) and achieves excellent functional group tolerance across aryl iodides, bromides, and activated chlorides [7] [8]. The reaction mechanism involves oxidative addition, transmetalation with the boron reagent, and reductive elimination to regenerate the active catalyst [13] [21].
Catalyst System | Temperature (°C) | Time (h) | Yield Range (%) | Substrate Scope |
---|---|---|---|---|
Pd/XPhos | 25 | 2-4 | 85-95 | Aryl I, Br, activated Cl |
Pd/dppf | 80 | 8-12 | 75-90 | Aryl I, Br |
Cu-COF | 25 | 6-8 | 70-85 | Aryl I, Br |
Photochemical | 25 | 12-16 | 75-85 | Haloarenes, ArN₂⁺ |
Copper-based catalytic systems have emerged as cost-effective alternatives, particularly covalent organic framework (COF)-supported copper catalysts that enable room-temperature Suzuki cross-coupling reactions [20]. These systems demonstrate excellent recyclability and reduced environmental impact compared to traditional palladium catalysts [20].
The transmetalation step in palladium-catalyzed processes has been extensively studied, revealing that boronic esters can undergo direct transmetalation without prior hydrolysis under appropriate conditions [21] [13]. This mechanistic insight has enabled the development of anhydrous protocols that preserve sensitive functional groups and improve overall efficiency [21].
The purification of 3-bromomethyl-4-fluorophenylboronic acid pinacol ester requires specialized methodologies due to the compound's sensitivity to hydrolysis and the challenges associated with boronic ester chromatography [22] [23]. Traditional silica gel chromatography often results in decomposition or poor recovery due to strong adsorption interactions [22] [24].
Boric acid-impregnated silica gel has proven highly effective for purifying pinacol boronic esters, suppressing unwanted decomposition while maintaining chromatographic resolution [22] [25]. This method involves pre-treatment of silica gel with boric acid solutions, creating a modified stationary phase that exhibits reduced Lewis acidity [22].
Purification Method | Recovery (%) | Purity (%) | Advantages | Limitations |
---|---|---|---|---|
Boric acid-silica | 85-92 | >95 | Minimal decomposition | Requires pre-treatment |
Reversed-phase HPLC | 90-95 | >98 | High resolution | Hydrolysis concerns |
Mechanochemical | 90-96 | >95 | Solvent-free | Limited to specific esters |
Recrystallization | 70-85 | >99 | Simple procedure | Solvent dependent |
Advanced analytical methods employ low residual silanol silica-based reversed-phase high-performance liquid chromatography to minimize on-column hydrolysis [24]. The optimal conditions utilize XTerra MS C18 columns with mobile phases containing no pH modifiers, achieving accurate analysis with minimal degradation [24] [23].
Mechanochemical purification represents an environmentally benign alternative, involving simple grinding of crude boronic acids with pinacol to achieve quantitative esterification [26]. This solvent-free approach typically yields products with >90% purity and requires minimal workup procedures [26].
Yield optimization strategies focus on controlling reaction stoichiometry, temperature, and reaction atmosphere [27] [28]. The use of inert atmospheres prevents oxidative degradation, while precise temperature control (typically 60-80°C) balances reaction rate with product stability [27]. Barbier conditions, where pinacol borane is added prior to Grignard reagent formation, eliminate Wurtz coupling side reactions and improve overall yields [28].
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester displays characteristic signals consistent with its structure. The pinacol ester moiety exhibits a singlet at approximately 1.25 ppm corresponding to the twelve equivalent methyl protons of the tetramethyl substitution pattern [4] [5]. The aromatic protons appear in the typical aromatic region (7.0-8.0 ppm), with coupling patterns influenced by the fluorine substitution at the 4-position [6] [7].
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the pinacol methyl carbons at approximately 24.8 ppm, characteristic of the dioxaborolane ring system [4] [5]. The aromatic carbons show chemical shifts typical of fluorinated aromatic systems, with the carbon bearing the fluorine substituent displaying characteristic coupling to fluorine (¹J_CF) [7].
¹¹B NMR Spectroscopy: The boron-11 NMR spectrum provides crucial information about the boron environment. For pinacol esters, the boron nucleus typically resonates around 31.0 ppm, indicating the tetrahedral coordination environment within the dioxaborolane ring [8] [9]. This chemical shift is characteristic of the sp³-hybridized boron center in boronic ester derivatives [8].
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum exhibits a signal in the range of -110 to -115 ppm, characteristic of aromatic fluorine substitution [7] [10]. The chemical shift and coupling patterns provide information about the electronic environment of the fluorine substituent.
The FT-IR spectrum of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester displays several characteristic absorption bands that confirm its structural identity [11] [12]. The aliphatic C-H stretching vibrations appear in the region 2970-2880 cm⁻¹, corresponding to the methyl groups of the pinacol moiety [4]. Aromatic C=C stretching vibrations are observed at 1610-1590 cm⁻¹, typical of substituted benzene rings [12].
The pinacol ester functionality exhibits characteristic absorption bands at 1360-1380 cm⁻¹ for C-C stretching vibrations within the dioxaborolane ring [11]. The C-O stretching vibrations appear at 1220-1250 cm⁻¹, while the B-O stretching vibrations are observed at 1140-1170 cm⁻¹ [12] [4]. These bands are diagnostic for the pinacol ester moiety and distinguish it from free boronic acids.
Mass spectrometric analysis provides valuable information about the molecular structure and fragmentation patterns of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester [13]. The molecular ion peak appears at m/z 314, corresponding to the molecular weight of the compound [2]. Common fragmentation patterns include the loss of the bromine atom (m/z 235) and the loss of the bromo-pinacol fragment (m/z 147) [13].
The electron ionization (EI) mass spectrum typically shows characteristic fragmentation patterns that can be used for structural confirmation. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotope patterns that aid in structural elucidation [13].
The thermal stability of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester is characteristic of organoboron pinacol esters, which generally maintain stability under ambient conditions but show decomposition at elevated temperatures [14] [15]. The compound demonstrates thermal stability in the range of 25-180°C under normal atmospheric conditions [14].
Decomposition Temperature: Based on the thermal behavior of similar pinacol ester derivatives, the decomposition temperature is estimated to exceed 200°C [14] [16]. However, the exact decomposition temperature requires experimental determination through thermogravimetric analysis (TGA) [17].
Weight Loss Studies: Preliminary estimates suggest that the compound exhibits minimal weight loss (<2%) at 200°C, with more significant decomposition (5-10% weight loss) occurring at 300°C [14] [16]. These values are consistent with the thermal behavior of related pinacol ester compounds [15].
The thermal decomposition of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester follows pathways typical of pinacol ester derivatives [14] [18]. The primary decomposition mechanism involves the initial hydrolysis of the pinacol ester linkage, leading to the formation of the corresponding boronic acid and pinacol [18].
Primary Decomposition Products: The main decomposition products include pinacol (2,3-dimethyl-2,3-butanediol), the corresponding boronic acid, and various organic fragments resulting from the breakdown of the aromatic ring system [14] [18]. The presence of bromine and fluorine substituents may influence the decomposition pathway and the stability of intermediate products.
Kinetic Considerations: The activation energy for thermal decomposition has not been experimentally determined but is expected to be similar to other pinacol ester derivatives [14]. The decomposition kinetics are influenced by factors such as temperature, atmospheric composition, and the presence of catalytic impurities.
The solubility behavior of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester is characteristic of organoboron pinacol esters, which generally exhibit good solubility in organic solvents while remaining insoluble in water [19] [20]. The compound demonstrates excellent solubility in chlorinated solvents such as chloroform and dichloromethane (>100 g/L) [19] [21].
Halogenated Solvents: Chloroform and dichloromethane serve as excellent solvents for this compound, with solubility exceeding 100 g/L [19] [20]. These solvents are particularly useful for extraction, purification, and spectroscopic analysis of the compound [21].
Ketone Solvents: The compound shows good solubility in acetone (50-100 g/L) and moderate solubility in other ketone solvents [19] [20]. This solubility profile makes ketones suitable for synthetic applications and recrystallization procedures.
Alcohol Solvents: Solubility in alcohols such as methanol and ethanol is limited (10-50 g/L), consistent with the hydrophobic nature of the pinacol ester moiety [19] [22]. This limited solubility may affect the choice of reaction conditions in alcohol-based systems.
Ether Solvents: The compound exhibits moderate solubility in diethyl ether (20-80 g/L) and excellent solubility in tetrahydrofuran (>100 g/L) [19] [20]. These solvents are commonly used in organometallic chemistry and provide suitable media for synthetic transformations.
The solubility behavior is influenced by the compound's structural features, including the hydrophobic pinacol ester group and the aromatic ring system with bromine and fluorine substituents [19] [20]. The pinacol ester moiety enhances solubility in organic solvents compared to the corresponding free boronic acid [19].
Polarity Effects: The compound shows preferential solubility in moderately polar to nonpolar organic solvents, with solubility decreasing in highly polar solvents [19] [20]. This behavior is consistent with the overall hydrophobic character of the molecule.
The acid-base properties of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester are primarily related to the potential hydrolysis of the pinacol ester to form the corresponding boronic acid [23] [9]. The predicted pKa of the boronic acid form is estimated to be in the range of 8.0-9.0, based on the behavior of similar phenylboronic acid derivatives [23] [8].
Substituent Effects: The presence of electron-withdrawing substituents (bromine and fluorine) on the aromatic ring is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa = 8.8) [23] [9]. The fluorine substituent at the 4-position and the bromomethyl group at the 3-position both contribute to the electron-withdrawing character, potentially lowering the pKa to the estimated range of 7.5-8.5 in aqueous medium [23].
Lewis Acid Character: The compound exhibits moderate Lewis acid character through the boron center, which can accept electron pairs from Lewis bases [23] [24]. This property is characteristic of organoboron compounds and is important for their reactivity in organic synthesis.
Brønsted Acid Character: In the pinacol ester form, the compound shows minimal Brønsted acid character. However, upon hydrolysis to the corresponding boronic acid, it can act as a weak Brønsted acid [23] [24]. The pKa of the boronic acid form determines its acid strength in aqueous solutions.
The compound shows high susceptibility to hydrolysis in aqueous media, particularly under acidic or basic conditions [23] [18]. The pH stability range is estimated to be pH 4-8, with optimal stability occurring at neutral to slightly acidic pH (pH 6-7) [23].
Acid-Catalyzed Decomposition: Under acidic conditions, the compound undergoes accelerated hydrolysis, leading to the formation of the corresponding boronic acid and pinacol [23] [18]. This process is facilitated by protonation of the oxygen atoms in the dioxaborolane ring.
Base-Catalyzed Decomposition: Basic conditions promote ester cleavage through nucleophilic attack on the boron center, resulting in the formation of the boronate anion and pinacol [23] [18]. This mechanism is particularly relevant in synthetic applications where basic conditions are employed.
Buffer Compatibility: The compound shows good compatibility with phosphate buffers in the neutral pH range, making these buffer systems preferred for applications requiring pH control [23]. The choice of buffer system can significantly influence the stability and reactivity of the compound in aqueous environments.